molecular formula C15H14N2O B2702968 (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one CAS No. 1006319-56-7

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2702968
CAS No.: 1006319-56-7
M. Wt: 238.29
InChI Key: BURBUAQSFCPHEW-XYOKQWHBSA-N
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Description

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is studied for its potential as a ligand in coordination chemistry and catalysis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    2,3-Dihydro-1H-inden-1-one: Another precursor used in the synthesis.

    Other Pyrazole Derivatives: Compounds with similar structures that exhibit diverse biological activities.

Uniqueness

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-13(9-17(2)16-10)8-12-7-11-5-3-4-6-14(11)15(12)18/h3-6,8-9H,7H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBUAQSFCPHEW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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